molecular formula C15H9N3O2 B15260408 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B15260408
M. Wt: 263.25 g/mol
InChI Key: FGLXHDUUXBHKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique chemical properties make it a valuable subject of study in multiple scientific fields.

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common approach is cyclocondensation, where readily available starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Other methods include cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production often employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include transition metal catalysts, molecular iodine, and various solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared to other imidazo[1,5-a]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

1-(4-cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H9N3O2/c16-9-10-4-6-11(7-5-10)13-12-3-1-2-8-18(12)14(17-13)15(19)20/h1-8H,(H,19,20)

InChI Key

FGLXHDUUXBHKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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